KIN-8194 vs. Ibrutinib: 100-Fold Superior HCK Inhibition Enables Dual Kinase Targeting at Sub-Nanomolar Concentrations
In a fixed time-point biochemical kinase assay, KIN-8194 demonstrated HCK inhibition with an IC50 of <0.495 nM, whereas ibrutinib exhibited 100-fold less potent HCK inhibition with an IC50 of 49 nM. Both compounds showed comparable BTK inhibition (KIN-8194 IC50 = 0.915 nM; ibrutinib IC50 = 0.614 nM) [1]. This differential establishes that KIN-8194 functions as a true dual HCK/BTK inhibitor at sub-nanomolar concentrations, while ibrutinib acts primarily as a selective BTK inhibitor with negligible HCK engagement at therapeutically relevant concentrations.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | HCK IC50 < 0.495 nM; BTK IC50 = 0.915 nM |
| Comparator Or Baseline | Ibrutinib: HCK IC50 = 49 nM; BTK IC50 = 0.614 nM |
| Quantified Difference | KIN-8194 exhibits 100-fold greater HCK inhibitory potency relative to ibrutinib (49 nM vs. <0.495 nM), while maintaining comparable sub-nanomolar BTK inhibition. |
| Conditions | Biochemical kinase assay; fixed time-point format |
Why This Matters
For procurement decisions, this dual inhibitory profile enables research applications requiring simultaneous blockade of both BCR signaling (BTK) and the HCK-mediated bypass pathway implicated in BTKi resistance, which cannot be achieved with ibrutinib or selective BTK inhibitors.
- [1] Liu Y, et al. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance. Blood. 2021;138(Supplement 1):1195. View Source
